molecular formula C21H23N5O2 B5604668 (3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine

(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine

Cat. No. B5604668
M. Wt: 377.4 g/mol
InChI Key: GSJNQGLFDOLKOC-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the chemical structure of interest often involves condensation reactions, Michael addition, and the use of specific catalysts to achieve the desired configuration. For instance, a series of compounds with antibacterial activity were synthesized through the condensation of amines and oxadiazoles, demonstrating the potential pharmacophoric structures in the molecules for developing antibacterial drugs (Guo-qiang Hu et al., 2005). Similarly, the reaction of oxadiazole derivatives with diketones under specific conditions can lead to selective products, showcasing the versatility of synthesis methods involving these compounds (N. V. Obruchnikova et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as oxadiazole derivatives, is often determined using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods reveal the arrangements of atoms within the molecule and their stereochemical relationships. For example, the structural determination of pyrrolidine-2,3-dione derivatives from related compounds has been achieved, illustrating the utility of advanced spectroscopic methods in understanding complex molecular structures (N. Nguyen et al., 2023).

Chemical Reactions and Properties

Compounds containing oxadiazole and pyrrolidine moieties are known for their reactivity and the variety of chemical reactions they can undergo. These reactions are instrumental in synthesizing novel derivatives with potential biological activities. For example, microwave-assisted synthesis in water has been used to produce pyrazolo[3,4-b]pyridine derivatives, showcasing the efficiency of modern synthetic methods (Efraín Polo et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline behavior, are crucial for their practical applications. Studies have shown that the incorporation of specific functional groups can dramatically influence these properties, making them suitable for various applications, including pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are essential for understanding the utility of these compounds. The formation of complexes with ZnCl2, for example, can enhance the fluorescent properties of the compounds, indicating potential applications in materials science and bioimaging (L. Hiscock et al., 2019).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c22-18-14-26(13-17(18)15-5-2-1-3-6-15)20(27)8-4-7-19-24-21(25-28-19)16-9-11-23-12-10-16/h1-3,5-6,9-12,17-18H,4,7-8,13-14,22H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJNQGLFDOLKOC-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.